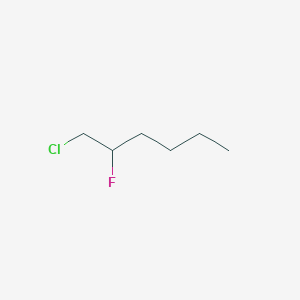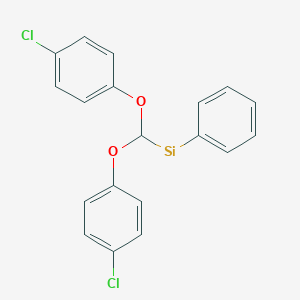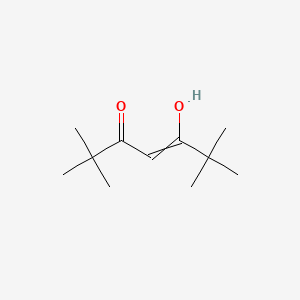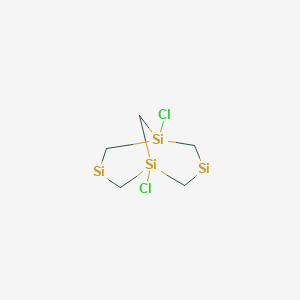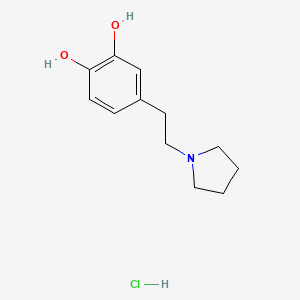
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is a compound that features a benzene ring substituted with a pyrrolidine group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride typically involves the following steps:
Formation of the Benzene Derivative: The benzene ring is functionalized through electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidine Group: The pyrrolidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution and nucleophilic substitution reactions, optimized for yield and purity. The specific conditions, such as temperature, solvent, and catalysts, would be tailored to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the pyrrolidine ring.
Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the pyrrolidine group.
Dopamine (4-(2-aminoethyl)benzene-1,2-diol): Similar structure with an amino group instead of the pyrrolidine ring.
Uniqueness
4-(2-Pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
54450-87-2 |
|---|---|
Molekularformel |
C12H18ClNO2 |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11-4-3-10(9-12(11)15)5-8-13-6-1-2-7-13;/h3-4,9,14-15H,1-2,5-8H2;1H |
InChI-Schlüssel |
LXTWQSUVURNHBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2=CC(=C(C=C2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



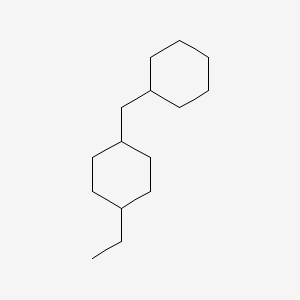
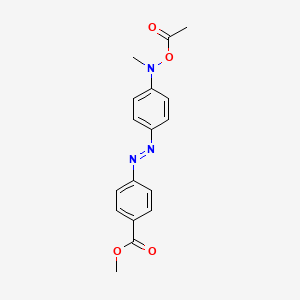
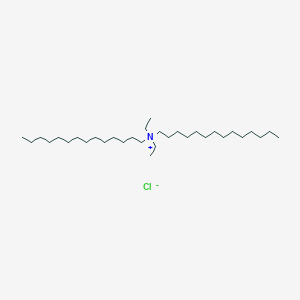
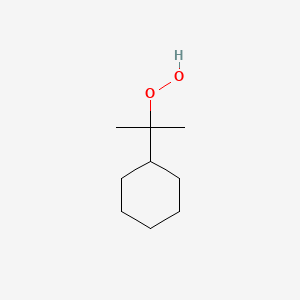


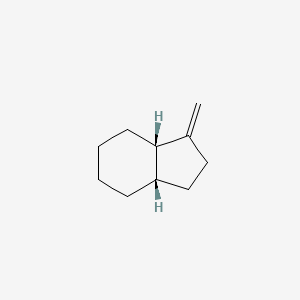
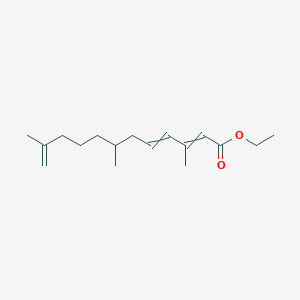
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
